2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate
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Overview
Description
(+)-jasmonic acid anion is a jasmonate anion resulting from the removal of a proton from the carboxy group of (+)-jasmonic acid; major species at pH 7.3. It is a conjugate base of a (+)-jasmonic acid.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of new molecules, such as various esters and ketones. For instance, the synthesis of polyfunctional (Z)-Alkenyl Methyl Sulfones with three stereogenic centers incorporated a similar cyclopentyl acetate structure (Narkevitch, Vogel, & Schenk, 2002).
- Research involving X-ray crystallography and NMR spectroscopy has focused on examining the conformations of similar compounds, aiding in the understanding of their structural properties (Bjelakovic et al., 2005).
Novel Compound Discovery
- Studies on marine fungi have led to the discovery of new compounds, with structures similar to the queried compound, demonstrating the potential for discovering novel molecules in nature (Hong-Hua Wu et al., 2010).
Chemical Reactions and Pathways
- The compound has been used in studying rearrangements and reaction pathways, such as in the synthesis of fluorene skeletons, illustrating its role in understanding complex chemical processes (Xiang-Chuan Wang et al., 2012).
- Its structural analogs have been involved in asymmetric synthesis studies, furthering knowledge in stereoselective chemical synthesis (Huang et al., 2020).
Fragrance and Aromatic Compounds
- Related cyclopentyl acetates have been identified as novel floral scent compounds in night-blooming Araceae, underscoring their importance in ecological studies and fragrance research (Maia et al., 2018).
Properties
Molecular Formula |
C12H17O3- |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3-/t9-,10-/m0/s1 |
InChI Key |
ZNJFBWYDHIGLCU-CMIOBCHKSA-M |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)[O-] |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)[O-] |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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